N-(4-bromo-2-ethylphenyl)methanesulfonamide
Overview
Description
N-(4-bromo-2-ethylphenyl)methanesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, including the inhibition of protein phosphatases and the modulation of intracellular pH.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide is not fully understood, but it is believed to be related to its ability to modulate intracellular pH. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is responsible for maintaining intracellular pH. By inhibiting this transporter, this compound can alter the pH of intracellular compartments, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels and transporters, which can affect cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of various enzymes, including protein phosphatases and kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2-ethylphenyl)methanesulfonamide in lab experiments is its ability to modulate various cellular processes. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a useful tool for cancer research. Additionally, its ability to modulate the activity of ion channels and transporters makes it a useful tool for studying cellular signaling pathways.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)methanesulfonamide. One area of research could focus on its potential use as a cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study.
Another area of research could focus on its mechanism of action. While it is believed to modulate intracellular pH, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate the exact mechanism of action of this compound.
Finally, research could focus on the development of new derivatives of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and reduced toxicity.
Scientific Research Applications
N-(4-bromo-2-ethylphenyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit protein phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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